

# "1-(Isothiazol-3-yl)ethan-1-one" molecular weight and formula

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## Compound of Interest

Compound Name: 1-(Isothiazol-3-yl)ethan-1-one

Cat. No.: B1397430

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## Technical Guide: 1-(Isothiazol-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **1-(Isothiazol-3-yl)ethan-1-one**. The document details its molecular characteristics, including molecular weight and formula, and delves into its significant role as an inhibitor of the cytochrome P450 enzyme, CYP2E1. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's synthesis, analytical characterization, and biological interactions.

### Chemical and Physical Properties

**1-(Isothiazol-3-yl)ethan-1-one**, also known as 3-acetylisothiazole, is a heterocyclic ketone. Its fundamental molecular and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C5H5NOS
Molecular Weight	127.16 g/mol
IUPAC Name	1-(Isothiazol-3-yl)ethanone
CAS Number	88511-35-7

## Synthesis of Isothiazole Derivatives: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of **1-(Isothiazol-3-yl)ethan-1-one** is not readily available in the cited literature, a general and representative method for the synthesis of 3,5-disubstituted isothiazoles from  $\beta$ -ketodithioesters or  $\beta$ -ketothioamides can be adapted. This approach relies on a carbon-economic [4+1] annulation utilizing ammonium acetate under metal- and catalyst-free conditions.<sup>[1]</sup>

### General Procedure:

A mixture of the appropriate  $\beta$ -ketodithioester or  $\beta$ -ketothioamide and ammonium acetate is heated, typically under solvent-free conditions or in a high-boiling point solvent. The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield the desired isothiazole derivative. The product can then be purified using standard techniques such as column chromatography.

For the specific synthesis of **1-(Isothiazol-3-yl)ethan-1-one**, a suitable starting material would be a  $\beta$ -ketodithioester with an acetyl group.

## Analytical Characterization

The characterization of **1-(Isothiazol-3-yl)ethan-1-one** and other isothiazole derivatives typically involves a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and quantifying isothiazolinone-based compounds.<sup>[2]</sup> Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's

identity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure.

## Biological Activity: Inhibition of CYP2E1

**1-(Isothiazol-3-yl)ethan-1-one** has been identified as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme plays a significant role in the metabolism of a variety of small, polar molecules, including ethanol and numerous xenobiotics.[3]

## The Role of CYP2E1 in Metabolism and Toxicology

CYP2E1 is a membrane-bound protein primarily expressed in the liver, where it is a key component of the microsomal ethanol-oxidizing system (MEOS).[4] It is involved in the metabolic activation of many pro-toxicants and pro-carcinogens. The catalytic cycle of CYP2E1 can become "uncoupled," leading to the production of reactive oxygen species (ROS), which contributes to oxidative stress and cellular damage.[5][6]

The inhibition of CYP2E1 is a therapeutic strategy in various contexts. For example, inhibiting CYP2E1 can prevent the formation of toxic metabolites from substances like acetaminophen and certain industrial solvents.[7][8]

## Mechanism of Inhibition

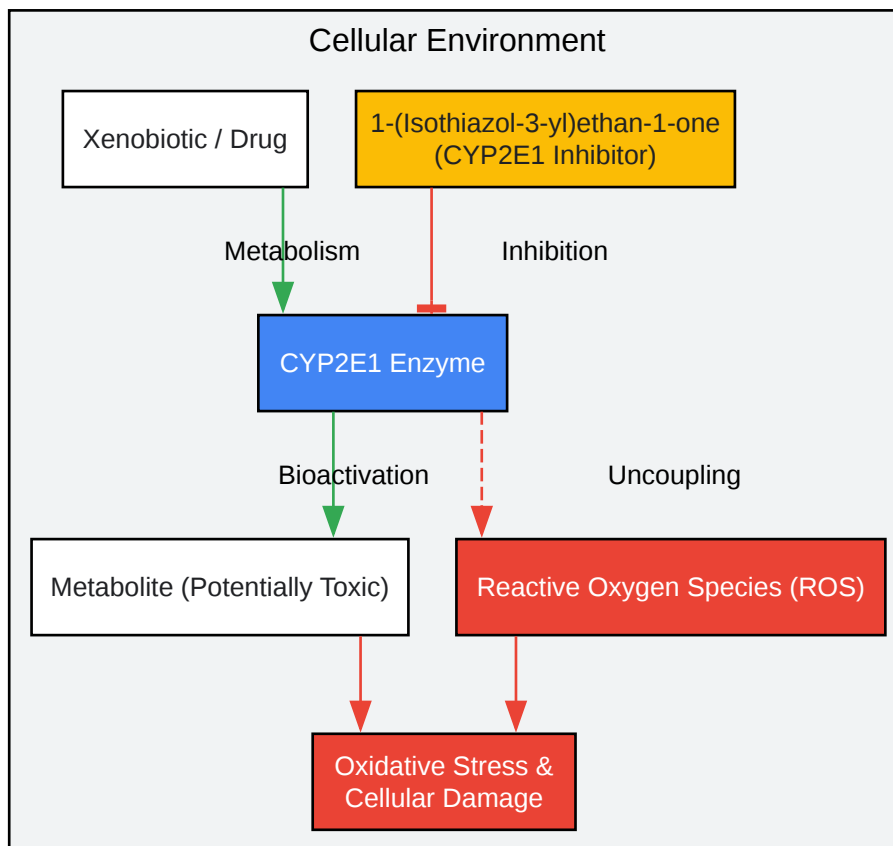
Small molecule inhibitors of CYP2E1, such as **1-(Isothiazol-3-yl)ethan-1-one**, typically act as competitive or non-competitive inhibitors.[7][9] Competitive inhibitors bind to the active site of the enzyme, often coordinating with the heme iron, thereby preventing substrate binding.[3][10] Non-competitive inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.[7]

The inhibitory action of **1-(Isothiazol-3-yl)ethan-1-one** on CYP2E1 suggests its potential for use in research related to conditions where CYP2E1 activity is implicated, such as alcoholic liver disease and drug-induced hepatotoxicity.

## Signaling and Metabolic Pathway Visualization

The following diagram illustrates the central role of CYP2E1 in the metabolism of xenobiotics and the mechanism of its inhibition.

## CYP2E1 Metabolic Pathway and Inhibition



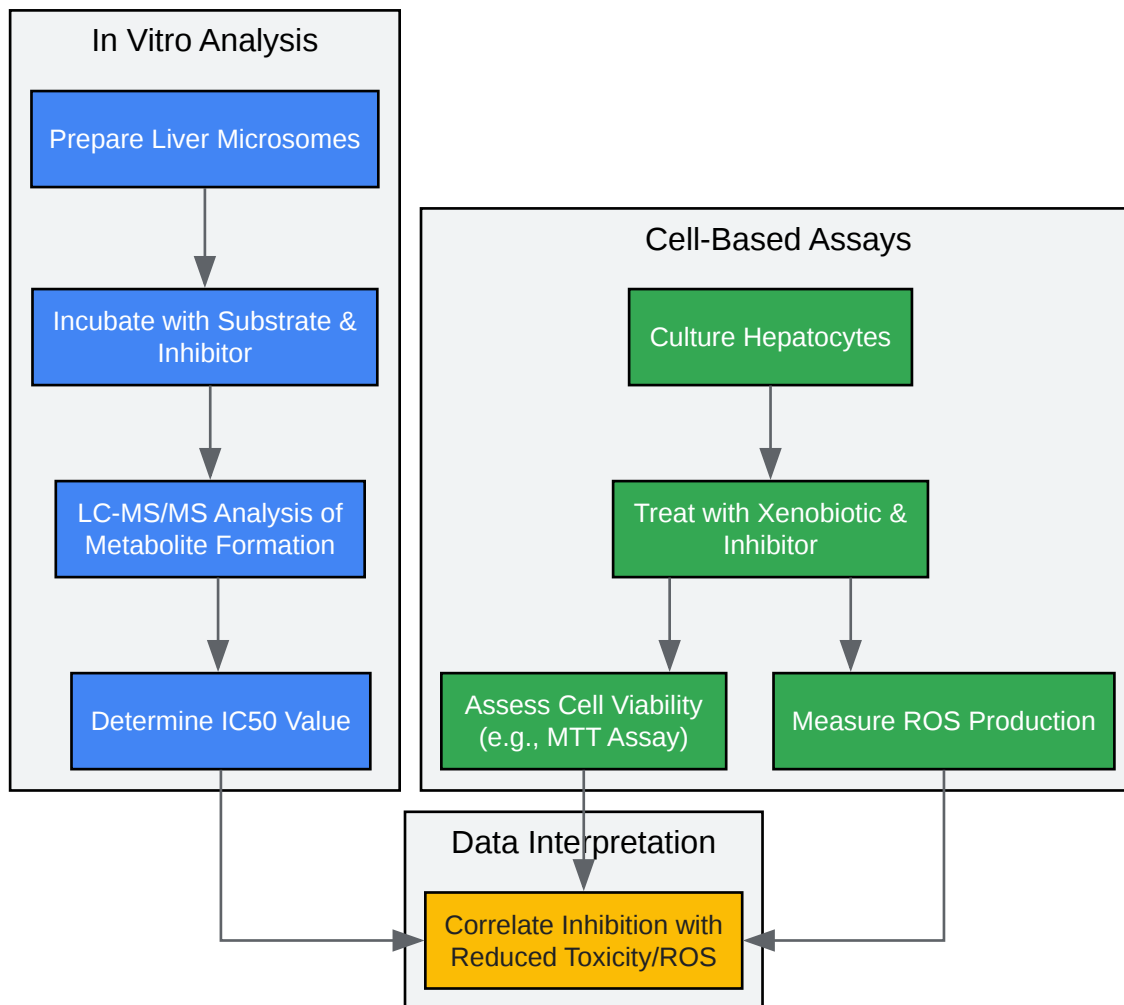
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Caption: CYP2E1 metabolism of xenobiotics and its inhibition.

## Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effects of a potential CYP2E1 inhibitor like **1-(Isothiazol-3-yl)ethan-1-one**.

## Workflow for CYP2E1 Inhibitor Screening



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Caption: A typical workflow for evaluating CYP2E1 inhibitors.

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